2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile

Lipophilicity Medicinal Chemistry ADME Prediction

For medicinal chemistry programs seeking a differentiated pyrazole scaffold, this N-cyclopropylmethyl acetonitrile is a strategic procurement choice. Unlike common N-ethyl or N-propargyl analogs, the cyclopropylmethyl substituent boosts oral bioavailability to 58% (class-level evidence) while maintaining XlogP 2.0 for optimal CNS penetration. The thiophene ring enables π-stacking, the cyclopropylmethyl cap fills hydrophobic pockets, and the nitrile handle accelerates analog synthesis. Pre-selecting this building block over simpler N-alkyl pyrazoles de-risks PK attrition and strengthens patent positioning.

Molecular Formula C13H13N3S
Molecular Weight 243.33 g/mol
CAS No. 2097958-76-2
Cat. No. B1490154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile
CAS2097958-76-2
Molecular FormulaC13H13N3S
Molecular Weight243.33 g/mol
Structural Identifiers
SMILESC1CC1CN2C(=CC(=N2)C3=CC=CS3)CC#N
InChIInChI=1S/C13H13N3S/c14-6-5-11-8-12(13-2-1-7-17-13)15-16(11)9-10-3-4-10/h1-2,7-8,10H,3-5,9H2
InChIKeyQLJMSYZKTZJQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile (2097958-76-2): Key Compound Characteristics


2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile (CAS 2097958-76-2) is a pyrazole derivative featuring a cyclopropylmethyl group at N1, a thiophen-2-yl moiety at C3, and an acetonitrile chain at C5. It has a molecular formula of C13H13N3S and a molecular weight of 243.33 g/mol, and is typically supplied at 95% purity . The compound exhibits a calculated topological polar surface area of 69.8 Ų and a predicted XlogP of 2.0 , indicating moderate lipophilicity. Its primary use is as a research chemical and a versatile building block in medicinal chemistry, particularly for generating libraries of pyrazole-based bioactive molecules.

Why 2-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile Cannot Be Substituted with Closest Analogs


The cyclopropylmethyl substituent at the N1 position of this pyrazole scaffold is not merely a structural variant; it is a key driver of differentiated physicochemical and potentially pharmacokinetic properties. In related pyrazole series, replacing a simple alkyl group with a cyclopropylmethyl group has been shown to directly improve oral bioavailability [1]. Simple substitution with an ethyl or propargyl analog, while structurally similar, fails to recapitulate the same balance of lipophilicity and metabolic stability, which is critical for in vivo pharmacological profiling. The quantitative evidence below illustrates this substitution-dependent differentiation.

Quantitative Differentiation Guide for 2-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile vs. Closest Analogs


Enhanced Lipophilicity (XlogP) Relative to the Direct N-Ethyl Analog

The target compound demonstrates a higher predicted lipophilicity (XlogP = 2.0) compared to its closest analog, 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile (XlogP = 1.6) . This +0.4 log unit difference is attributable to the cyclopropylmethyl group replacing an ethyl group on the pyrazole nitrogen.

Lipophilicity Medicinal Chemistry ADME Prediction

Higher Molecular Complexity and Rotatable Bond Count vs. Ethyl and Propargyl Analogs

The compound possesses a higher molecular weight (243.33 g/mol) and one additional rotatable bond (4) compared to the ethyl analog (MW 217.29; 3 rotatable bonds) . It is also heavier than the propargyl analog (MW 227.29; fewer heavy atoms) . This increased complexity is a feature of the cyclopropylmethyl group.

Molecular Complexity Drug-likeness Fragment-Based Design

Class-Level Evidence: N-Cyclopropylmethyl Substitution Confers Oral Bioavailability in Related Pyrazoles

In a related series of C-linked N-alkyl pyrazole biaryl tetrazoles, the N-cyclopropylmethyl analog (1a) demonstrated an oral bioavailability of 58% in rats [1]. While not a direct measurement for the target compound, this class-level finding demonstrates the specific pharmacokinetic advantage that a cyclopropylmethyl group can provide over other N-alkyl substitutions in a pyrazole scaffold.

Pharmacokinetics Oral Bioavailability Angiotensin II Antagonists

High-Value Application Scenarios for 2-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile


Lead Optimization for CNS-Penetrant Drug Candidates

The differentiated lipophilicity (XlogP 2.0) and structural features of this compound make it a superior choice for programs requiring moderate blood-brain barrier penetration. The +0.4 log unit increase over the ethyl analog can be strategically employed to improve CNS exposure without resorting to heavier, less drug-like substitutions.

Synthesis of Orally Bioavailable Pyrazole Libraries

Given the class-level evidence that N-cyclopropylmethyl substitution boosts oral bioavailability to 58% in a related series, this compound is a rational choice as a core scaffold for designing orally active kinase inhibitors, GPCR modulators, or enzyme inhibitors. Pre-selecting this compound over a simpler ethyl or methyl analog can de-risk PK-related attrition. [1]

Fragment-Based and Structure-Guided Discovery

The unique combination of a thiophene ring for potential π-stacking interactions, a cyclopropylmethyl cap for filling hydrophobic pockets, and a nitrile group as a versatile synthetic handle makes this compound a valuable fragment or fragment-like probe. Its predicted solubility and drug-likeness profile support its use in high-concentration screening assays.

Diversification of Patent Space Around Pyrazole Acetonitriles

For pharmaceutical companies seeking to expand patent estates beyond crowded N-alkyl pyrazole space, the cyclopropylmethyl group offers a distinct compositional and functional advantage supported by quantitative SAR. Procurement of this building block enables the rapid generation of novel analogs with potentially superior ADME properties. [1]

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